Simvastatin-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

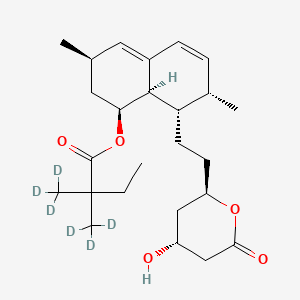

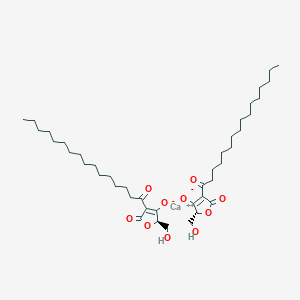

Simvastatin-d6 is used as an internal standard for the quantification of simvastatin . Simvastatin is a competitive inhibitor of HMG-CoA reductase, which is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood .

Synthesis Analysis

The synthesis of Simvastatin involves a multi-step pathway. The rate-limiting step in this pathway involves the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme .Molecular Structure Analysis

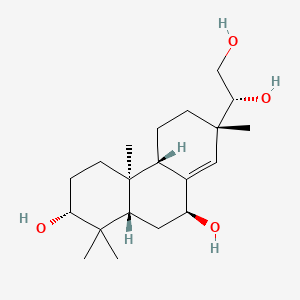

The molecular formula of Simvastatin-d6 is C25H38O5 . It has a molecular weight of 424.6 g/mol . The structure of Simvastatin-d6 includes a hexahydronaphthalen-1-yl group and a butanoate group .Chemical Reactions Analysis

Simvastatin undergoes solid-state disordering and oxidation during milling. The disordering during milling of the crystalline powder was found to progressively decrease the crystallinity . This solid-state disordering and/or ordering were accompanied by progressive air oxidation during milling .Physical And Chemical Properties Analysis

Simvastatin-d6 has a molecular weight of 424.6 g/mol . The melting point of simvastatin depressed systematically with the increase in the degree of disorder as well as the degradation .Scientific Research Applications

Simvastatin-d6: Comprehensive Analysis of Scientific Research Applications

Analytical Chemistry Internal Standard for Quantification: Simvastatin-d6 is primarily used as an internal standard for the quantification of simvastatin by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for ensuring accurate and precise measurement of simvastatin in various biological samples, which is essential for pharmacokinetic studies .

Neurodegenerative Disease Research: Studies suggest that simvastatin, and by extension its deuterated form, may play a role in reducing the risk of developing neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Simvastatin-d6 can be used in research to understand its effects on these conditions .

Cancer Research Brain Tumors: Simvastatin has been shown to induce cell death in brain tumor cell lines. Simvastatin-d6 can be utilized in experimental setups to study its efficacy and mechanism of action in treating brain tumors like medulloblastoma and glioblastoma .

Cardiovascular Disease Prevention: As a statin, simvastatin is known for its role in the primary prevention of hyperlipidemia and associated heart diseases. Simvastatin-d6 can be used in clinical research to explore its preventive effects on cardiovascular diseases .

Biotechnological Production: The biotechnological production of statins, including simvastatin, is an area of active research. Simvastatin-d6 can be involved in studies focusing on the biosynthesis and genetic manipulation of statins for enhanced production .

Lipid-Lowering Medication Studies: Simvastatin-d6 may be used in epidemiological studies to confirm the usage and effectiveness of statins as lipid-lowering medications, particularly in preventing atherosclerosis and associated cardiovascular diseases .

Mechanism of Action

Target of Action

Simvastatin-d6, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin-d6 effectively reduces the synthesis of cholesterol, thereby lowering lipid levels and reducing the risk of cardiovascular events .

Mode of Action

Simvastatin-d6 is a prodrug that is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by simvastatin-d6 is the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin-d6 disrupts the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . Additionally, simvastatin-d6 can also influence the expression of genes related to de novo synthesis of triacylglycerols and phospholipids .

Pharmacokinetics

Simvastatin-d6, like other statins, exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is absorbed and distributed in the body, where it is metabolized primarily by cytochrome P450 (CYP) 3A4 . The bioavailability of simvastatin is relatively low, around 5% . It is worth noting that the lipophilicity of simvastatin allows it to enter cells directly .

Result of Action

The primary molecular effect of simvastatin-d6 is the reduction of cholesterol levels in the body . This results in a decrease in the levels of LDL and VLDL, often referred to as “bad cholesterol” due to their association with cardiovascular disease . On a cellular level, simvastatin-d6 has been shown to induce pyroptosis, a form of programmed cell death, in certain cancer cells . It also leads to the accumulation of cytosolic lipid droplets within cells, which might contribute to its antiproliferative effects .

Action Environment

Environmental factors can influence the action of simvastatin-d6. For instance, the presence of certain bile acids can augment the bioaccumulation of simvastatin-d6 in probiotic bacteria . Moreover, simvastatin-d6 has been detected in various waters, indicating its potential as an environmental pollutant . This environmental presence could potentially affect non-target aquatic organisms, disrupting their antioxidant-related genes

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-QDGXURMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simvastatin-d6 | |

Q & A

Q1: Why is Simvastatin-d6 used in the LC-MS-MS method described in the research paper []?

A1: Simvastatin-d6 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed by the researchers []. Internal standards are crucial for accurate quantification in analytical chemistry, particularly when analyzing complex biological samples like plasma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)